Home > Products > Screening Compounds P22894 > 4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline
4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline - 1094937-81-1

4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline

Catalog Number: EVT-1727654
CAS Number: 1094937-81-1
Molecular Formula: C15H10ClFN2O
Molecular Weight: 288.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines

Compound Description: This group of derivatives features a quinoline scaffold, similar to 4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline, and is investigated for its potential in treating Alzheimer's disease. []

Relevance: These compounds share the core 7-chloroquinolin-4-yl)oxy structure with 4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline. The variations lie in the substitutions on the benzene ring, with the related compounds possessing an ethoxy group and an amine-containing substituent at the 3 and 4 positions, respectively. In contrast, the target compound has a fluoro group at the 3 position and an amino group at the 4 position. This makes them close structural analogs with potential for similar biological activities. []

(E)-3-{4-[(7-chloroquinolin-4-yl)oxy]-3-methoxyphenyl}-1-(4-methylphenyl)prop-2-en-1-one

Compound Description: This compound, also containing the (7-chloroquinolin-4-yl)oxy moiety, is structurally characterized, revealing a ladder-like arrangement in its crystal structure driven by π-π stacking interactions. []

Relevance: This compound shares the (7-chloroquinolin-4-yl)oxy group with 4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline. While the target compound has a fluoro and amino group at the 3 and 4 positions of the benzene ring, respectively, this related compound has a methoxy group at the 3 position and extends into a prop-2-en-1-one moiety connected to a 4-methylphenyl group. Despite these differences, the shared core structure highlights a structural relationship between the two. []

Bisquinolines, including (+/-)-trans-N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine (3)

Compound Description: This class of compounds, particularly compound 3, demonstrates significant antimalarial activity, including against chloroquine-resistant strains of Plasmodium falciparum. [] The increased activity is attributed to a decrease in conformational mobility due to the connecting two-carbon bridge. []

Relevance: While structurally distinct from 4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline, Bisquinolines, like compound 3, share the 7-chloroquinoline moiety. The target compound features a single 7-chloroquinoline group linked to a 3-fluoroaniline group through an oxygen bridge. In contrast, compound 3 and other bisquinolines possess two 7-chloroquinoline units connected by a variety of linker groups, in this case, a trans-cyclohexane-1,2-diamine. The presence of the 7-chloroquinoline unit in both signifies their shared chemical class and potential for overlapping biological activities. []

2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives

Compound Description: This series incorporates a 7-chloroquinoline scaffold linked to a thiazole ring via a sulfur atom. These compounds were investigated for their antimalarial and anticancer properties. []

Relevance: Although structurally distinct from 4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline, these derivatives are related through their shared 7-chloroquinoline core. The key difference lies in the linker atom between the quinoline and the subsequent aromatic ring, with the related compounds employing a sulfur atom instead of the oxygen atom present in the target compound. This difference in linker atom can significantly impact the compounds' conformational flexibility and potential interactions with biological targets. Nevertheless, the shared 7-chloroquinoline scaffold highlights their chemical relatedness. []

N-(2-(indol-3-yl)ethyl)-7-chloroquinolin-4-amines

Compound Description: These compounds, featuring a 7-chloroquinoline moiety linked to a tryptamine unit, demonstrate promising antileishmanial activity in vitro against various Leishmania species. []

Relevance: The structural similarity to 4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline lies in their shared 7-chloroquinoline group. In the related compounds, the 7-chloroquinoline unit is directly linked to an ethylamine substituent attached to the 3-position of an indole ring. This structural difference influences their pharmacological profiles. Despite this, their shared core structure makes them relevant for comparison and understanding structure-activity relationships. []

[(7-Chloroquinolin-4-yl)amino]chalcones

Compound Description: These chalcone derivatives, incorporating the (7-chloroquinolin-4-yl)amino moiety, exhibit promising antimalarial and anticancer activities. Notably, some compounds within this series demonstrate potent inhibitory effects against heme crystallization, a key mechanism in malaria parasite survival. []

Relevance: These compounds share the (7-chloroquinolin-4-yl)amino group with 4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline. The primary difference is the presence of a carbonyl group (C=O) in the related compounds, forming the chalcone structure, which is absent in the target compound. This structural variation can influence their physicochemical properties and biological activity profiles. Nevertheless, the shared substructure suggests they belong to the same chemical class and might possess overlapping biological targets. []

Overview

4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline is a compound that combines elements of quinoline and aniline, featuring a chloro and a fluoro substituent. This compound is significant in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and malaria.

Source: The compound can be synthesized through various chemical reactions involving quinoline derivatives and aniline compounds. Research indicates that derivatives of quinoline are often explored for their biological activities, particularly as potential therapeutics against cancer and infectious diseases .

Classification: 4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline belongs to the class of organic compounds known as anilines, which are characterized by the presence of an amino group attached to an aromatic ring. It also falls under the category of heterocyclic compounds due to the presence of the quinoline moiety.

Synthesis Analysis

The synthesis of 4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline can be achieved through several methods. One notable approach involves:

  1. Fluorination: The introduction of the fluoro group can be performed using fluorinating agents such as potassium fluoride or cesium fluoride in a suitable solvent like dimethyl sulfoxide (DMSO).
  2. Nucleophilic Substitution: The chloro group on the quinoline ring can undergo nucleophilic substitution with an appropriate aniline derivative.
  3. Hydrogenation: Reduction steps may be included to convert nitro groups to amino groups if starting from nitro-substituted precursors.

A detailed method involves heating a mixture of 4-chloro-7-fluoroquinoline and aniline derivatives in a polar solvent, followed by purification through recrystallization techniques .

Molecular Structure Analysis

The molecular structure of 4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline can be described as follows:

  • Molecular Formula: C13_{13}H9_{9}ClF N2_2O
  • Molecular Weight: Approximately 263.67 g/mol
  • Key Features:
    • A chloro group at position 7 of the quinoline ring.
    • A fluoro group at position 3 of the aniline moiety.
    • An ether bond (-O-) linking the quinoline and aniline parts.

Crystallographic data indicate that the compound exhibits planar geometry, which is essential for its biological activity due to optimal π-stacking interactions .

Chemical Reactions Analysis

The compound can participate in various chemical reactions:

  1. Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (like chloro and fluoro) can influence reactivity towards electrophiles.
  2. Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing further functionalization.
  3. Reduction Reactions: If nitro groups are present in synthetic precursors, they can be reduced to amines using palladium on carbon (Pd/C) catalysts under hydrogen atmosphere.

These reactions highlight the compound's versatility in organic synthesis and its potential for further modifications .

Mechanism of Action

The mechanism of action for compounds like 4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline often involves interaction with specific biological targets:

  1. Kinase Inhibition: Many quinoline derivatives have been shown to inhibit tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer progression.
  2. Antimicrobial Activity: The structural features may contribute to activity against pathogens by disrupting cellular processes or inhibiting enzyme functions critical for survival.

Studies have indicated that such compounds may induce apoptosis in cancer cells or inhibit growth in malaria parasites through interference with their metabolic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline include:

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Reported melting points range around 180°C to 200°C depending on purity.
  • Solubility: Soluble in organic solvents such as DMSO and ethanol but less soluble in water.

Chemical analyses reveal that the compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions .

Applications

The applications of 4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline are primarily rooted in its potential therapeutic uses:

  1. Anticancer Agents: As part of drug discovery efforts, this compound may serve as a lead structure for developing kinase inhibitors.
  2. Antimalarial Compounds: Its structural similarity to known antimalarial agents suggests potential efficacy against malaria parasites.
  3. Biological Research Tools: Used in studies involving protein kinases and other signaling pathways to elucidate mechanisms of disease.

Research continues to explore its full range of biological activities and possible modifications to enhance efficacy and reduce toxicity .

Introduction to 4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline in Medicinal Chemistry

Historical Context of Chloroquinoline Derivatives in Drug Discovery

The quinoline scaffold—particularly chlorinated derivatives—constitutes a privileged structure in medicinal chemistry with well-established therapeutic significance. The introduction of chlorine at the 7-position of the quinoline ring, as seen in 4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline (CAS 1094937-81-1), enhances bioavailability and target affinity by modulating electron distribution and steric bulk. Historically, 7-chloroquinoline derivatives evolved from antimalarial agents (e.g., chloroquine) to anticancer therapeutics, exemplified by kinase inhibitors like cabozantinib [10]. The 7-chloro group confers metabolic stability by resisting oxidative degradation, while the quinoline nitrogen facilitates hydrogen bonding with biological targets. This moiety's versatility is evidenced by its presence in compounds spanning antimalarials, antivirals, and DNA-intercalating agents [1] [10].

Table 1: Key Chloroquinoline-Based Therapeutics

CompoundTherapeutic AreaKey Structural Features
ChloroquineAntimalarial7-Chloro, 4-aminopentyl side chain
CabozantinibAnticancer (TKI)7-Chloro, 4-aryloxy aniline linker
BI-3802*Antiproliferative7-Chloro, ether-linked fluorinated aniline

*Negative control from Boehringer Ingelheim's open innovation portal [1]

Role of Fluorinated Aniline Moieties in Bioactive Compound Design

The 3-fluoroaniline component in this hybrid compound exemplifies strategic fluorination in drug design. Fluorine's high electronegativity and small atomic radius (van der Waals radius: 1.47 Å) enable precise modulation of molecular properties. Key effects include:

  • Lipophilicity Adjustment: Fluorine atoms increase membrane permeability (LogP +0.25 per fluorine) while maintaining optimal solubility .
  • Metabolic Resistance: The C-F bond resists oxidative cleavage by cytochrome P450 enzymes, prolonging half-life [1].
  • Bioisosteric Mimicry: Fluorine can replace hydrogen or oxygen to enhance binding affinity. In 4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline, the meta-fluorine ortho to the ether oxygen imposes conformational restraint, potentially improving target fit [7].

Notably, 4-chloro-3-fluoroaniline (CAS 367-22-6)—a precursor to this compound—boosts potency in antimalarial quinazolines (EC~50~ = 27 nM against Plasmodium falciparum) by optimizing steric and electronic interactions with heme-binding pockets .

Table 2: Impact of Fluorine Position on Aniline Bioactivity

Aniline DerivativeBiological ActivityEffect vs. Non-Fluorinated Analog
4-Chloro-3-fluoroanilineAntimalarial (Quinazoline-based)100-fold ↓ EC~50~
3-Chloro-4-[(3-FB)oxy]aniline*Kinase inhibitionEnhanced cellular uptake
4-[(QC)oxy]-3-fluoroanilineAntiproliferative (Quinoline-linked)Improved CYP inhibition profile

*3-FB = 3-fluorobenzyl; QC = quinoline core [7]

Significance of Ether-Linked Hybrid Scaffolds in Antiproliferative Agents

The ether bridge (–O–) connecting the 7-chloroquinoline and 3-fluoroaniline moieties creates a metabolically stable linkage that balances rigidity and rotational freedom. This design:

  • Facilitates DNA Intercalation: The planar quinoline system intercalates DNA, while the fluorinated aniline tail occupies minor grooves, as observed in acridine-based anticancer agents [10].
  • Enables Kinase Inhibition: Ether-linked quinolines (e.g., cabozantinib analogs) target VEGF and c-MET kinases by positioning the aniline moiety in ATP-binding pockets [10].
  • Optimizes Physicochemical Properties: The ether bond reduces basicity (predicted pK~a~ = 3.2) versus amine links, enhancing solubility (calculated LogS = -4.11) [1].

Table 3: Synthetic Accessibility of Ether-Linked Hybrids

RouteStarting MaterialsYieldKey Advantage
Nucleophilic Aromatic Substitution4,7-dichloroquinoline + 3-fluoro-4-aminophenolModerateSingle-step, atom-economical
Buchwald-Hartwig Amination7-chloro-4-bromoquinoline + fluorinated anilineHighTunable palladium catalysts

Source: Adaptable from antimalarial quinazoline syntheses [5]

Computational profiling of 4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline predicts:

  • CYP Inhibition: Broad cytochrome P450 inhibition (CYP1A2/2C19/2D6/3A4), suggesting potential drug-drug interactions [1].
  • GI Absorption: High permeability (Peff > 1.5 × 10⁻⁴ cm/s) due to moderate lipophilicity (consensus LogP~o/w~ = 2.46) [1].
  • Druglikeness: Compliance with Lipinski (MW = 288.7, HBD = 2, HBA = 4) and Veber rules (rotatable bonds = 3, TPSA = 88.17 Ų) [1].

Properties

CAS Number

1094937-81-1

Product Name

4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline

IUPAC Name

4-(7-chloroquinolin-4-yl)oxy-3-fluoroaniline

Molecular Formula

C15H10ClFN2O

Molecular Weight

288.7 g/mol

InChI

InChI=1S/C15H10ClFN2O/c16-9-1-3-11-13(7-9)19-6-5-14(11)20-15-4-2-10(18)8-12(15)17/h1-8H,18H2

InChI Key

VSNSWGXNBFVTMB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)F)OC2=C3C=CC(=CC3=NC=C2)Cl

Canonical SMILES

C1=CC(=C(C=C1N)F)OC2=C3C=CC(=CC3=NC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.